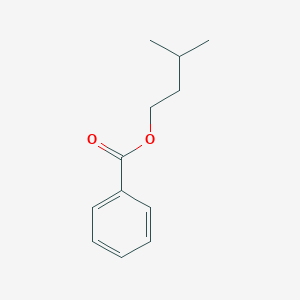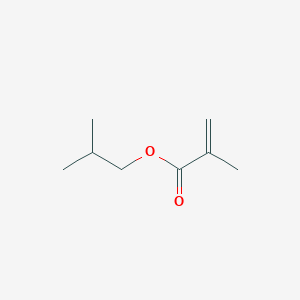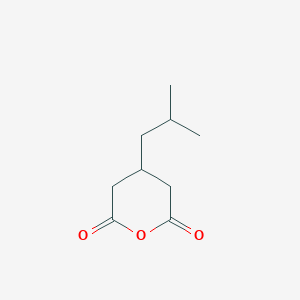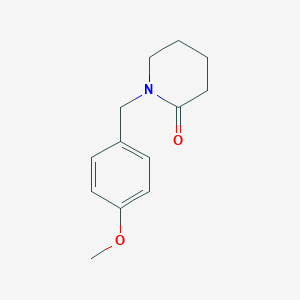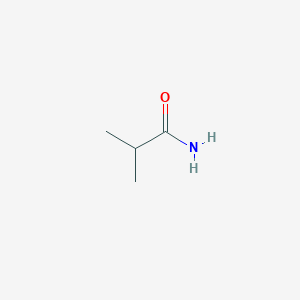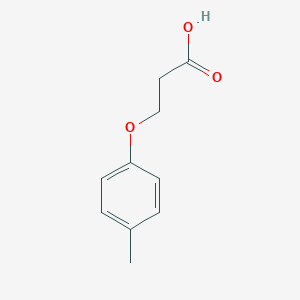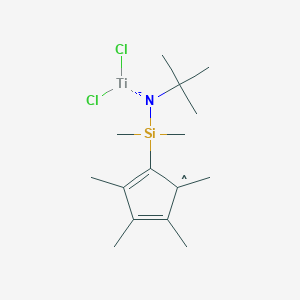
2,3,4,5-テトラメチルシクロペンタジエンジメチルシリル-tert-ブチルアミドチタンジクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 11014054 is a chemical compound with the molecular formula C15H27Cl2NSiTi. It is known for its role as a catalyst in olefin polymerization, which is a process used to produce polymers from olefins (alkenes) through a chemical reaction .
科学的研究の応用
CID 11014054 has a wide range of scientific research applications:
作用機序
Target of Action
The primary target of 2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido Titanium Dichloride is the olefin functional group . This compound acts as a catalyst in olefin polymerization .
Mode of Action
As a catalyst, this compound facilitates the polymerization of olefins by lowering the activation energy of the reaction . The exact mechanism of interaction between the catalyst and the olefin functional group is complex and may vary depending on the specific conditions of the reaction .
Biochemical Pathways
The polymers produced through the catalyzed reactions can have various applications in different fields, including the production of plastics, resins, and other materials .
Result of Action
The primary result of the action of 2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido Titanium Dichloride is the formation of polymers from olefins . These polymers have a wide range of applications in various industries .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of CID 11014054 typically involves the reaction of titanium tetrachloride with 2,3,4,5-tetramethylcyclopentadiene and dimethylsilyl-tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment .
化学反応の分析
Types of Reactions
CID 11014054 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of titanium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce titanium oxides, while substitution reactions can yield various titanium complexes with different ligands .
類似化合物との比較
Similar Compounds
- Dimethylsilyl (tert-butylamido) (tetramethylcyclopentadienyl) titanium dichloride
- Dimethylsilyl (t-butylamino) (tetramethylcyclopentadienyl) titanium dichloride
- Dimethylsilylene (tert-butylamido) (tetramethylcyclopentadienyl) titanium (IV) dichloride
Uniqueness
CID 11014054 is unique due to its specific combination of ligands, which provide it with distinct catalytic properties. The presence of both the tetramethylcyclopentadienyl and dimethylsilyl-tert-butylamido ligands allows for enhanced stability and reactivity in olefin polymerization reactions compared to similar compounds .
特性
InChI |
InChI=1S/C15H27NSi.2ClH.Ti/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQYDCCXYYUFSZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Ti]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2NSiTi- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-61-6 |
Source


|
| Record name | [N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanaminato]dichlorotitanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
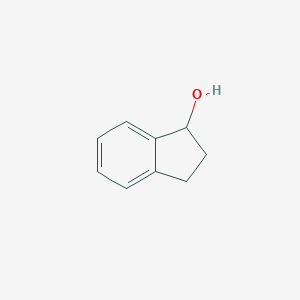
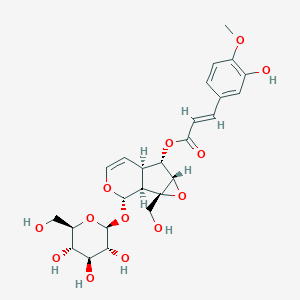
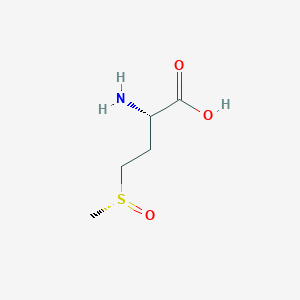
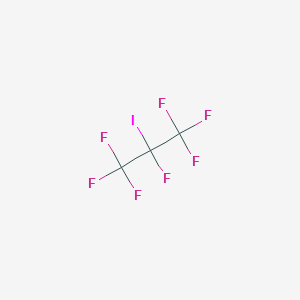
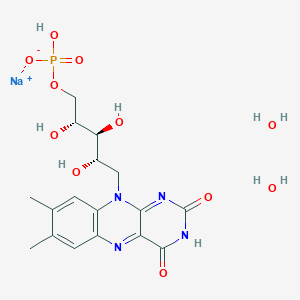
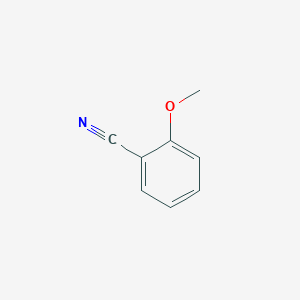
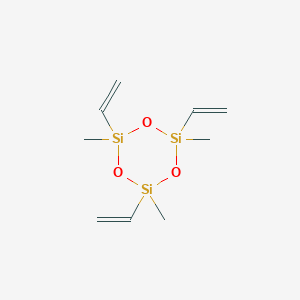
![4-Iodo-2-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B147134.png)
